molecular formula C12H16N2O6S2 B2905890 1-(4-Sulfamoylbenzenesulfonyl)piperidine-4-carboxylic acid CAS No. 872107-85-2

1-(4-Sulfamoylbenzenesulfonyl)piperidine-4-carboxylic acid

Cat. No.: B2905890
CAS No.: 872107-85-2
M. Wt: 348.39
InChI Key: NIJWYJWHGHJMJC-UHFFFAOYSA-N
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Description

1-(4-Sulfamoylbenzenesulfonyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a sulfamoylbenzenesulfonyl group at the 1-position and a carboxylic acid moiety at the 4-position of the piperidine ring. The compound’s synthesis likely involves sulfonylation of piperidine-4-carboxylic acid intermediates, followed by functionalization of the benzene ring with sulfamoyl groups .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-sulfamoylphenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6S2/c13-21(17,18)10-1-3-11(4-2-10)22(19,20)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16)(H2,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJWYJWHGHJMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872107-85-2
Record name 1-(4-sulfamoylbenzenesulfonyl)piperidine-4-carboxylic acid
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Preparation Methods

The synthesis of 1-(4-Sulfamoylbenzenesulfonyl)piperidine-4-carboxylic acid involves several steps. One common method includes the reaction of ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate with sodium hydroxide in ethanol and water . The reaction mixture is stirred at room temperature, followed by the removal of ethanol under vacuum. The residue is then acidified with hydrochloric acid to precipitate the desired product .

Chemical Reactions Analysis

1-(4-Sulfamoylbenzenesulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Sulfamoylbenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl and sulfonyl groups are key functional groups that can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituent (R) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound* 4-Sulfamoylbenzenesulfonyl ~328.34† N/A N/A -SO₂NH₂, -SO₂-, -COOH
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic acid 4-Sulfamoylbenzoyl 312.34 162–163 88 -SO₂NH₂, -CO-, -COOH
1-(4-Methoxycarbonylamino-benzenesulfonyl)-piperidine-4-carboxylic acid 4-Methoxycarbonylaminobenzenesulfonyl 387.38 N/A N/A -SO₂-, -NHCOOMe, -COOH
1-(4-Bromobenzoyl)piperidine-4-carboxylic acid 4-Bromobenzoyl 312.16 N/A N/A -Br, -CO-, -COOH
1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid 2-Chlorobenzoyl 267.70 N/A N/A -Cl, -CO-, -COOH
1-(Morpholine-4-carbonyl)piperidine-4-carboxylic acid Morpholine-4-carbonyl 242.27 N/A N/A -CO-, morpholine, -COOH

*Target compound data inferred; †Calculated based on molecular formula (C₁₂H₁₅N₂O₆S₂).

Physicochemical Properties

Key Observations

Solubility and Polarity: The sulfamoyl and sulfonyl groups enhance hydrophilicity compared to halogenated (e.g., bromo, chloro) or alkoxy-substituted analogs. For instance, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid exhibits moderate solubility in polar solvents like ethanol and DMSO due to hydrogen-bonding capabilities . Halogenated derivatives (e.g., bromo or chloro) show higher logP values (e.g., 1.427 for the bromo analog ), suggesting increased lipophilicity compared to sulfonamide-containing compounds.

Thermal Stability :

  • The target compound’s sulfamoylbenzenesulfonyl group likely increases thermal stability compared to benzoyl analogs. For example, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid has a melting point of 162–163°C , while amide derivatives (e.g., compound 5 in ) melt at 134–135°C, indicating reduced stability due to flexible piperazine linkages .

Carbonic Anhydrase Inhibition

  • 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic acid derivatives () exhibit potent carbonic anhydrase inhibition, with IC₅₀ values in the nanomolar range. Substituents on the piperazine ring (e.g., methoxy or methyl groups) modulate selectivity for isoforms like hCA II and IX .
  • Halogenated analogs (e.g., bromo or chloro) may show reduced activity due to decreased hydrogen-bonding capacity compared to sulfamoyl groups .

Commercial and Research Relevance

  • Drug Development : Sulfamoyl-containing analogs are prioritized for their balance of solubility and target affinity .
  • Chemical Probes : Derivatives like 1-(morpholine-4-carbonyl)piperidine-4-carboxylic acid serve as intermediates for protease inhibitors or kinase modulators .

Biological Activity

1-(4-Sulfamoylbenzenesulfonyl)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs). This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to a class of piperidine derivatives characterized by the presence of a sulfamoyl group and a benzenesulfonyl moiety. Its molecular formula is C12_{12}H14_{14}N2_{2}O4_{4}S2_{2}, and it has a molecular weight of approximately 306.38 g/mol. The structural features contribute to its unique reactivity and biological activity.

This compound primarily functions as an inhibitor of human carbonic anhydrases (hCAs). These enzymes play critical roles in various physiological processes, including acid-base balance and gas exchange. The compound has shown selective inhibition against specific isoforms, particularly hCA II, IX, and XII.

Inhibition Studies

Recent studies have demonstrated that this compound exhibits potent inhibitory activity at low nanomolar concentrations. The selectivity for tumor-associated hCA isoforms suggests potential applications in cancer therapy, as these isoforms are often overexpressed in tumors.

Research Findings

A series of experiments have been conducted to evaluate the biological activity of this compound:

  • Inhibition Assays : The compound was tested against various hCA isoforms using acetazolamide as a standard inhibitor. Results indicated significant inhibitory effects, particularly on hCA IX and XII, with IC50_{50} values in the low nanomolar range .
  • Molecular Docking Studies : Computational studies have elucidated the binding interactions between the compound and the active sites of hCA isoforms. Favorable interactions were noted with hydrophobic residues within the active sites, contributing to its selectivity .

Case Studies

  • Cancer Therapy : A study focused on the application of this compound in inhibiting tumor growth in xenograft models. The results demonstrated a reduction in tumor size and improved survival rates in treated groups compared to controls .
  • Antiviral Activity : Preliminary investigations into the antiviral properties of the compound revealed modest activity against certain viral targets, suggesting that further optimization could yield more potent antiviral agents .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other known inhibitors:

Compound NameTarget EnzymeIC50_{50} (nM)Selectivity
This compoundhCA II/IX/XII<10High
AcetazolamidehCA I/II1000Moderate
Compound X (example)hCA IX<50Very High

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-Sulfamoylbenzenesulfonyl)piperidine-4-carboxylic acid?

  • Methodological Answer : The synthesis typically involves sulfonylation of a piperidine-4-carboxylic acid derivative using 4-sulfamoylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:

  • Reagent Selection : Use anhydrous solvents (e.g., dichloromethane or DMF) to avoid hydrolysis of the sulfonyl chloride intermediate.
  • Reaction Monitoring : Track progress via thin-layer chromatography (TLC) or HPLC to ensure complete conversion .
  • Purification : Isolate the product via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions on the piperidine ring and sulfamoyl group integration (e.g., aromatic protons at δ 7.5–8.0 ppm for the sulfamoylbenzene moiety) .
  • IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm1^{-1}, carboxylic acid O-H at 2500–3300 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. How can researchers assess the compound’s purity and stability under experimental conditions?

  • Methodological Answer :

  • Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times against synthetic intermediates .
  • Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Acidic/basic conditions may hydrolyze the sulfonamide group, requiring pH-controlled buffers during biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize by-products?

  • Methodological Answer :

  • Parameter Screening : Use design-of-experiments (DoE) to test variables (temperature, solvent polarity, base stoichiometry). For example, higher temperatures (50–60°C) may accelerate sulfonylation but risk decomposition.
  • By-Product Mitigation : Add molecular sieves to absorb HCl by-products, improving reaction equilibrium. Alternatively, use flow chemistry for continuous removal of acidic by-products .
  • Yield Improvement : Replace traditional bases with polymer-supported bases (e.g., PS-TBD) to simplify purification .

Q. How should contradictions in spectral data during structural elucidation be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylic acid, where aromatic protons show similar splitting patterns) .
  • Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations can confirm connectivity between the piperidine ring and sulfamoylbenzene group.
  • Computational Modeling : Perform DFT calculations to predict 1^1H/13^13C chemical shifts and compare with experimental data .

Q. What strategies are effective for evaluating the compound’s enzyme inhibition mechanisms?

  • Methodological Answer :

  • In Vitro Assays : Use carbonic anhydrase inhibition assays (e.g., esterase activity with 4-nitrophenyl acetate). Measure IC50_{50} values via dose-response curves and validate with Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
  • Structural Modifications : Synthesize analogs (e.g., replacing the sulfamoyl group with methylsulfonyl) to probe SAR. Compare inhibitory potency to identify critical pharmacophores .
  • Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to predict binding modes within the enzyme active site. Validate with mutagenesis studies on key residues (e.g., Zn2+^{2+}-coordinating histidines in carbonic anhydrase) .

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